![molecular formula C17H19F2N3O2S B2812448 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide CAS No. 2309800-40-4](/img/structure/B2812448.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide, also known as DCPyPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Scientific Research Applications
- Pyrazolines, including derivatives like our compound, exhibit antibacterial potential. Researchers have reported their effectiveness against various bacterial strains . Investigating this compound’s specific antibacterial mechanisms and its potential applications in combating bacterial infections is crucial.
- Pyrazoline derivatives have also demonstrated antifungal activity . Understanding how our compound interacts with fungal pathogens could lead to novel antifungal agents.
- Researchers have associated pyrazolines with anti-inflammatory effects . Exploring the anti-inflammatory pathways influenced by our compound may have therapeutic implications.
- Our compound’s impact on AchE activity and oxidative stress in the brain of alevins (young fish) has been studied . AchE plays a crucial role in nerve impulse transmission, and understanding how our compound affects it could have implications for neurotoxicity research.
- Oxidative stress contributes to various diseases. Investigating whether our compound possesses antioxidant properties could shed light on its potential therapeutic applications .
Antibacterial Activity
Antifungal Properties
Anti-Inflammatory Potential
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Oxidative Stress and Antioxidant Properties
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-14-6-5-13(9-15(14)19)25(23,24)20-7-8-22-17(12-3-4-12)10-16(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKNAKVNQQYIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.